molecular formula C14H11BrO2 B11521716 2-[(2-Bromophenyl)methoxy]benzaldehyde

2-[(2-Bromophenyl)methoxy]benzaldehyde

Cat. No.: B11521716
M. Wt: 291.14 g/mol
InChI Key: CIKFZQTXYOZYSO-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methoxy]benzaldehyde is a substituted benzaldehyde derivative featuring a bromophenylmethoxy group at the 2-position of the benzaldehyde core. Its molecular formula is C₁₄H₁₁BrO₂, with a molecular weight of 291.14 g/mol (based on analog data from ). The compound’s structure combines aromatic aldehyde reactivity with the steric and electronic effects of the bromine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

2-[(2-bromophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H11BrO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2

InChI Key

CIKFZQTXYOZYSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-[(2-Bromophenyl)methoxy]benzaldehyde typically begins with 2-bromophenol and 2-hydroxybenzaldehyde.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 2-[(2-Bromophenyl)methoxy]benzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (–CHO) undergoes oxidation to form a carboxylic acid (–COOH). Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Under acidic or neutral aqueous conditions .

  • Chromium trioxide (CrO₃) : In acetic acid or acetone .

Example Reaction :
C₁₄H₁₁BrO₂ (2-[(2-Bromophenyl)methoxy]benzaldehyde)KMnO4/H+C₁₄H₁₁BrO₃ (2-[(2-Bromophenyl)methoxy]benzoic acid)\text{C₁₄H₁₁BrO₂ (2-[(2-Bromophenyl)methoxy]benzaldehyde)} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{C₁₄H₁₁BrO₃ (2-[(2-Bromophenyl)methoxy]benzoic acid)}

Key Findings :

  • Oxidation proceeds via radical intermediates, as evidenced by inhibition in the presence of TEMPO .

  • The reaction efficiency depends on solvent polarity and temperature .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (–CH₂OH) using:

  • Sodium borohydride (NaBH₄) : In methanol or ethanol at 0–25°C .

  • Lithium aluminum hydride (LiAlH₄) : In anhydrous ether or THF under reflux .

Example Reaction :
C₁₄H₁₁BrO₂NaBH4/MeOHC₁₄H₁₃BrO₂ (2-[(2-Bromophenyl)methoxy]benzyl alcohol)\text{C₁₄H₁₁BrO₂} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{C₁₄H₁₃BrO₂ (2-[(2-Bromophenyl)methoxy]benzyl alcohol)}

Key Findings :

  • NaBH₄ is selective for aldehydes, leaving the bromine substituent intact .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or alcohols:

  • Grignard Reagents : Form secondary alcohols (e.g., with CH₃MgBr) .

  • Hydrazine (NH₂NH₂) : Forms hydrazones under acidic conditions .

Example Reaction :
C₁₄H₁₁BrO₂+NH₂NH₂C₁₄H₁₂BrN₂O₂ (hydrazone derivative)\text{C₁₄H₁₁BrO₂} + \text{NH₂NH₂} \rightarrow \text{C₁₄H₁₂BrN₂O₂ (hydrazone derivative)}

Key Findings :

  • Hydrazones are intermediates for synthesizing heterocycles like triazoles .

McMurry Coupling

The aldehyde undergoes reductive coupling with low-valent titanium (e.g., TiCl₃/K) to form alkenes :
2C₁₄H₁₁BrO₂TiCl3/KC₂₈H₂₂Br₂O₄ (1,2-bis(2-[(2-bromophenyl)methoxy]phenyl)ethene)2\,\text{C₁₄H₁₁BrO₂} \xrightarrow{\text{TiCl}_3/\text{K}} \text{C₂₈H₂₂Br₂O₄ (1,2-bis(2-[(2-bromophenyl)methoxy]phenyl)ethene)}

Mechanistic Insights :

  • Proceeds via a metallopinacolate intermediate, where two aldehydes couple at the α-carbon .

  • Non-regioselective, yielding both cis and trans alkenes .

Radical-Based Reactions

Photoredox catalysis enables C–C bond formation using acetylene as a C₂ linker :
C₁₄H₁₁BrO₂+HC≡CHPhotoredox CatalystC₁₆H₁₃BrO₂ (vinyl ketone derivative)\text{C₁₄H₁₁BrO₂} + \text{HC≡CH} \xrightarrow{\text{Photoredox Catalyst}} \text{C₁₆H₁₃BrO₂ (vinyl ketone derivative)}

Key Findings :

  • Acyl radicals add to acetylene, followed by H-abstraction or protonation .

  • Yields depend on solvent (dichloromethane optimal) and light intensity .

Substitution Reactions

The bromine on the benzyl group undergoes nucleophilic aromatic substitution (SNAr) with:

  • Amines (e.g., NH₃) : Forms aniline derivatives in polar aprotic solvents .

  • Thiols (e.g., NaSH) : Yields thioether derivatives under basic conditions .

Example Reaction :
C₁₄H₁₁BrO₂+NaSHC₁₄H₁₁SO₂ (2-[(2-mercaptophenyl)methoxy]benzaldehyde)\text{C₁₄H₁₁BrO₂} + \text{NaSH} \rightarrow \text{C₁₄H₁₁SO₂ (2-[(2-mercaptophenyl)methoxy]benzaldehyde)}

Key Findings :

  • Electron-withdrawing groups (e.g., –CHO) activate the aromatic ring for SNAr .

Cyclization Reactions

The aldehyde and methoxy groups facilitate intramolecular cyclization to form benzofurans or coumarins:

  • Acid-Catalyzed Cyclization : Forms coumarin derivatives via lactonization .

Example Reaction :
C₁₄H₁₁BrO₂H2SO4C₁₄H₉BrO₃ (6-bromo-3-methoxycoumarin)\text{C₁₄H₁₁BrO₂} \xrightarrow{\text{H}_2\text{SO}_4} \text{C₁₄H₉BrO₃ (6-bromo-3-methoxycoumarin)}

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis:
2-[(2-Bromophenyl)methoxy]benzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in electrophilic aromatic substitution reactions, which are essential for creating complex medicinal compounds. For instance, it can be utilized in the synthesis of SGLT2 inhibitors, which are currently being investigated for diabetes therapy .

Bioactive Compounds:
Research indicates that compounds derived from 2-[(2-Bromophenyl)methoxy]benzaldehyde exhibit significant biological activities, including antibacterial and antifungal properties. These activities are attributed to the brominated methoxyphenyl moiety, which is prevalent in many natural products .

Organic Synthesis

Building Block for Complex Molecules:
The compound is frequently employed as a building block in organic synthesis due to its reactivity. It can be transformed into various derivatives through reactions such as:

  • Mukaiyama Aldol Reaction: This reaction allows for the formation of β-hydroxy-α-amino acid derivatives .
  • Total Synthesis of Natural Products: The compound has been utilized in the total synthesis of complex natural products, leveraging its functional groups for further transformations .

Synthesis Methods:
The synthesis of 2-[(2-Bromophenyl)methoxy]benzaldehyde typically involves:

  • Bromination of Precursors: Controlled bromination reactions using suitable solvents (e.g., acetic acid) to ensure selectivity and yield.
  • Electrophilic Aromatic Substitution: This method allows for the introduction of various functional groups onto the aromatic ring, enhancing the compound's versatility in synthetic applications.

Case Studies and Research Findings

Case Study: Synthesis of SGLT2 Inhibitors
Recent studies have shown that 2-[(2-Bromophenyl)methoxy]benzaldehyde can be effectively used as an intermediate in the synthesis of SGLT2 inhibitors. The research emphasizes a scalable synthetic route that achieves high yields while minimizing costs, making it suitable for industrial applications .

Biological Activity Assessment
A comprehensive investigation into the biological activities of derivatives synthesized from 2-[(2-Bromophenyl)methoxy]benzaldehyde revealed promising antibacterial and antifungal properties, highlighting its potential use in developing new therapeutic agents .

Mechanism of Action

The mechanism by which 2-[(2-Bromophenyl)methoxy]benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Effects

Table 1: Key Structural Analogues and Properties
Compound Name Substituent Position Halogen/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[(2-Bromophenyl)methoxy]benzaldehyde 2-Bromophenyl Br C₁₄H₁₁BrO₂ 291.14 Intermediate for drug synthesis
2-[(4-Bromophenyl)methoxy]benzaldehyde 4-Bromophenyl Br C₁₄H₁₁BrO₂ 291.14 Similar reactivity, positional isomer
2-[(2-Chlorophenyl)methoxy]benzaldehyde 2-Chlorophenyl Cl C₁₄H₁₁ClO₂ 246.69 Lower molecular weight; chloro-substituted analog
2-[Methoxy(phenyl)methyl]benzaldehyde Methoxy-phenyl OCH₃ C₁₅H₁₄O₂ 226.27 Higher polarity due to methoxy group
4-(Bromomethyl)benzaldehyde 4-Bromomethyl Br C₈H₇BrO 199.05 Simpler structure; potential alkylation agent

Key Observations :

  • Halogen Effects : Bromine imparts higher molecular weight and greater lipophilicity compared to chlorine or methoxy groups. This enhances membrane permeability in bioactive compounds but may increase toxicity risks .
Table 2: Bioactive Benzaldehyde Derivatives
Compound Name Biological Activity Structural Feature Linked to Activity Reference
2-[(2-Bromophenyl)methoxy]benzaldehyde Not explicitly studied Bromine may enhance bioactivity via lipophilicity N/A
Flavoglaucin (benzaldehyde derivative) Antitumor activity against drug-resistant cancers Pyran ring formed by 2-alkyl side chain and 3-OH
2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde Sickle cell disease treatment Complex heterocyclic substituents enable target binding

Key Insights :

  • Brominated benzaldehydes like the target compound are understudied for direct therapeutic applications but share structural motifs with bioactive analogs. For example, the bromine atom’s electron-withdrawing effect could stabilize reactive intermediates in drug metabolites .
  • In contrast, methoxy or hydroxy groups (e.g., in 2-hydroxy-4-methoxybenzaldehyde) are often associated with antioxidant or anti-inflammatory properties .

Biological Activity

2-[(2-Bromophenyl)methoxy]benzaldehyde is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to compile and analyze the existing literature on the biological activities associated with this compound, highlighting key research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-[(2-Bromophenyl)methoxy]benzaldehyde is C14H11BrO3C_{14}H_{11}BrO_3. Its structure consists of a benzaldehyde moiety substituted with a methoxy group and a bromophenyl group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that various benzaldehyde derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-[(2-Bromophenyl)methoxy]benzaldehyde demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer potential of benzaldehyde derivatives. For example, derivatives containing thiazole rings have shown promising activity against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells.

Cell Line IC50 (µM) Selectivity Index (SI)
HepG20.06High
PC120.1Moderate

The selectivity index indicates that these compounds preferentially affect cancer cells over normal cells, which is crucial for therapeutic applications .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has been linked to the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are important targets in neurodegenerative disease therapies.

Enzyme IC50 (µM) Type of Inhibition
Acetylcholinesterase0.264Mixed-type
Monoamine oxidase B0.212Competitive and reversible

These results highlight the potential of this compound in treating conditions like Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various benzaldehyde derivatives, including 2-[(2-Bromophenyl)methoxy]benzaldehyde, against common pathogens. The results indicated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : A series of experiments conducted on HepG2 and PC12 cell lines demonstrated that derivatives of this compound could induce apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy development.
  • Neuroprotective Effects : The inhibition of MAO-B by this compound was explored in a model of neurodegeneration, showing potential protective effects against neuronal cell death.

Q & A

Basic: What are the recommended safety protocols for handling 2-[(2-Bromophenyl)methoxy]benzaldehyde in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust or vapors .
  • First Aid Measures:
    • Eye Exposure: Immediately flush with water for 10–15 minutes; consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
    • Ingestion: Rinse mouth with water (if conscious) and seek medical attention .
  • Ventilation: Use fume hoods to minimize vapor/dust exposure .

Basic: How can researchers synthesize 2-[(2-Bromophenyl)methoxy]benzaldehyde?

Answer:
A common method involves Williamson ether synthesis :

Substrate Preparation: React 2-bromobenzyl bromide with 2-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or DMSO) .

Base Selection: Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base to deprotonate the phenolic –OH group .

Reaction Conditions: Stir at 60–80°C for 12–24 hours under inert atmosphere (N₂/Ar) .

Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How can crystallographic data resolve structural ambiguities in 2-[(2-Bromophenyl)methoxy]benzaldehyde derivatives?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD):
    • Grow crystals via slow evaporation in dichloromethane/hexane .
    • Collect data at 296 K using a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
    • Refinement with SHELXL: Achieve R-factor < 0.06 for high precision .
  • Key Parameters:
    • Bond angles/lengths (e.g., C–Br: ~1.89–1.92 Å) .
    • Dihedral angles between aromatic rings (e.g., 78.31° in related dialdehydes) .

Advanced: How can researchers address contradictions in spectroscopic data for this compound?

Answer:

  • Comparative Analysis:
    • NMR: Cross-validate ¹H/¹³C NMR peaks with computational tools (e.g., DFT calculations). For example, aldehyde protons typically appear at δ 9.8–10.2 ppm .
    • Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 290.9942 for C₁₄H₁₁BrO₂) .
  • Reproducibility: Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions .

Advanced: What strategies optimize yield in multi-step syntheses involving 2-[(2-Bromophenyl)methoxy]benzaldehyde?

Answer:

  • Stepwise Optimization:
    • Etherification Step: Increase yield (≥75%) by using excess 2-bromobenzyl bromide (1.2–1.5 equiv.) .
    • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
  • Byproduct Mitigation: Monitor reaction progress via TLC; quench unreacted reagents with aqueous washes .

Advanced: How do polymorphic forms of this compound impact pharmacological studies?

Answer:

  • Polymorph Screening:
    • Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate stable forms .
    • Characterize via DSC (melting point differences) and PXRD (distinct diffraction patterns) .
  • Bioavailability: Compare dissolution rates of polymorphs in simulated physiological buffers (e.g., pH 7.4 PBS) .

Advanced: What computational methods predict reactivity in 2-[(2-Bromophenyl)methoxy]benzaldehyde?

Answer:

  • DFT Calculations:
    • Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., aldehyde carbon) .
    • Calculate Fukui indices to identify nucleophilic/electrophilic regions .
  • Molecular Docking: Simulate interactions with biological targets (e.g., ALDH enzymes) using AutoDock Vina .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

  • Accelerated Degradation Testing:
    • Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Light Sensitivity: Store in amber vials; assess UV stability using a photostability chamber .

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